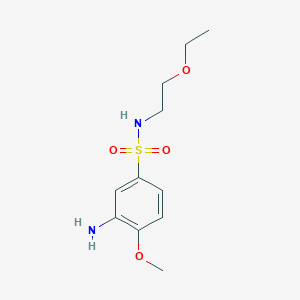
3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an amino group, an ethoxyethyl group, and a methoxy group, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with 2-ethoxyethyl chloride in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield sulfinamide or sulfide derivatives.
Substitution: The methoxy and ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide-sensitive enzymes.
Medicine
Medically, sulfonamides are known for their antibacterial properties. This compound may be explored for its potential as an antibiotic or as a lead compound for developing new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-N-(2-ethoxyethyl)cyclohexane-1-carboxamide: This compound has a similar structure but with a cyclohexane ring instead of a benzene ring.
3-amino-N-(2-ethoxyethyl)-N-ethyl-2-methylpropanamide: This compound features an additional ethyl group and a different amide structure.
Uniqueness
3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and ethoxyethyl groups, along with the sulfonamide functionality, makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H18N2O4S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
3-amino-N-(2-ethoxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O4S/c1-3-17-7-6-13-18(14,15)9-4-5-11(16-2)10(12)8-9/h4-5,8,13H,3,6-7,12H2,1-2H3 |
Clave InChI |
RNZATYDOZCQJLB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNS(=O)(=O)C1=CC(=C(C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


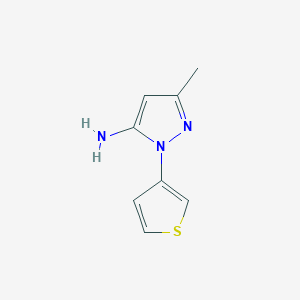
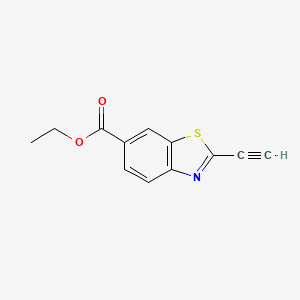
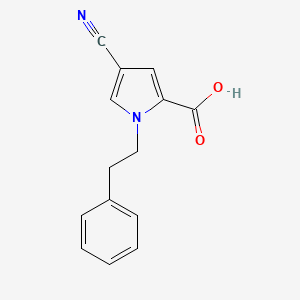
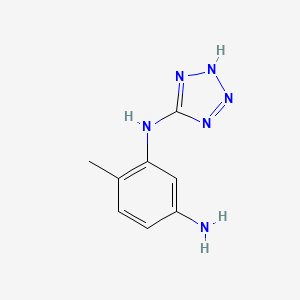
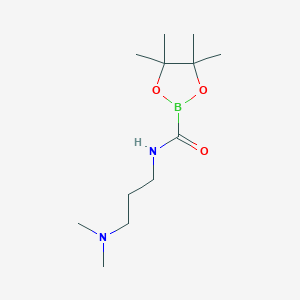

![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

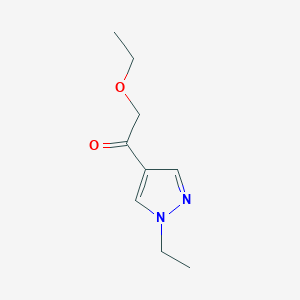
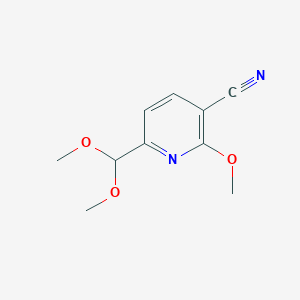
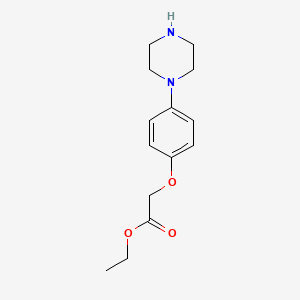


![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
